N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide
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Overview
Description
N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an isoquinoline ring and a p-tolylamino group attached to an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Acylation Reaction: The isoquinoline derivative is then acylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Amination Reaction:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the isoquinoline or p-tolylamino moieties.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetic acid, while reduction may produce N-(Isoquinolin-6-yl)-2-(p-tolylamino)ethanol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(Isoquinolin-6-yl)-2-(phenylamino)acetamide
- N-(Isoquinolin-6-yl)-2-(m-tolylamino)acetamide
- N-(Isoquinolin-6-yl)-2-(o-tolylamino)acetamide
Uniqueness
N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide is unique due to the specific positioning of the p-tolylamino group, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
920513-48-0 |
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Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-isoquinolin-6-yl-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C18H17N3O/c1-13-2-5-16(6-3-13)20-12-18(22)21-17-7-4-15-11-19-9-8-14(15)10-17/h2-11,20H,12H2,1H3,(H,21,22) |
InChI Key |
BFPGEHMUXVHXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
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